molecular formula C11H14ClN3 B2502355 [1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride CAS No. 2402828-66-2

[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride

Cat. No. B2502355
CAS RN: 2402828-66-2
M. Wt: 223.7
InChI Key: VCUNKCMSAGRTSR-UHFFFAOYSA-N
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Description

“[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2402828-66-2 . It has a molecular weight of 223.7 . The IUPAC name for this compound is (1-(p-tolyl)-1H-pyrazol-3-yl)methanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3.ClH/c1-9-2-4-11(5-3-9)14-7-6-10(8-12)13-14;/h2-7H,8,12H2,1H3;1H . This indicates the presence of a pyrazole ring attached to a methylphenyl group and a methanamine group.


Physical And Chemical Properties Analysis

“[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 223.7 .

Scientific Research Applications

Synthesis Methods

  • 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine : This compound was synthesized via polyphosphoric acid condensation, involving p-Toluic hydrazide and glycine. The synthesis yielded high-quality results, characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry techniques (Shimoga, Shin, & Kim, 2018).

  • Ambient-Temperature Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine : This compound was synthesized at ambient temperature by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent. Characterization included IR, NMR spectroscopy, mass spectrometry, and elemental analysis (Becerra, Cobo, & Castillo, 2021).

  • Regioselective Synthesis of Pyrazole Derivatives : A simple and regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives was reported. This involved 1,3-dipolar cycloaddition reactions of nitrile imines generated in situ from hydrazonoyl chloride and triethylamine with 3-formylchromones (Alizadeh, Moafi, & Zhu, 2015).

  • Synthesis of Fluoro Substituted Pyrazolyl Benzoxazoles : The synthesis involved a series of reactions, starting from 3-Formylchromone, and proceeding through various steps including reaction with hydrazine, hydroxylamine hydrochloride, and POCl3, to form the final pyrazole benzoxazole derivatives. Spectral analysis confirmed the structures (Jadhav, Nikumbh, & Karale, 2015).

Applications in Disease Treatment and Diagnosis

  • Treatment of Alzheimer's Disease : A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), showing promising results for Alzheimer's disease treatment. The study explored the structure-activity relationships, aiding in understanding the binding orientations and interactions in the active sites of AChE and MAO (Kumar et al., 2013).

  • Cellular Imaging and Photocytotoxicity : Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibited photocytotoxic properties in red light, proving effective against various cell lines. This research holds potential for developing new methods for cancer treatment and imaging (Basu et al., 2014).

  • Anticancer and Antimicrobial Agents : Novel pyrazole derivatives with pyridyl-pyrazolines were synthesized and evaluated for anticancer and antimicrobial activities. The compounds showed significant potential in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

[1-(4-methylphenyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-9-2-4-11(5-3-9)14-7-6-10(8-12)13-14;/h2-7H,8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUNKCMSAGRTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride

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